molecular formula C8H6F3NO2S B12442347 3-Amino-5-[(trifluoromethyl)thio]benzoic acid

3-Amino-5-[(trifluoromethyl)thio]benzoic acid

Cat. No.: B12442347
M. Wt: 237.20 g/mol
InChI Key: GOKGNUBXLIFRJI-UHFFFAOYSA-N
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Description

3-Amino-5-[(trifluoromethyl)thio]benzoic acid is an organic compound with the molecular formula C8H6F3NO2S It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position and a trifluoromethylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(trifluoromethyl)thio]benzoic acid typically involves the introduction of the trifluoromethylthio group and the amino group onto a benzoic acid derivative. One common method involves the nitration of 3-bromo-5-(trifluoromethyl)benzoic acid, followed by reduction to introduce the amino group. The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[(trifluoromethyl)thio]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethylthio group can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Amino-5-[(trifluoromethyl)thio]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(trifluoromethyl)thio]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-4-(trifluoromethyl)benzoic acid
  • 2-Amino-5-(trifluoromethyl)benzoic acid

Uniqueness

3-Amino-5-[(trifluoromethyl)thio]benzoic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with only trifluoromethyl or amino groups.

Properties

Molecular Formula

C8H6F3NO2S

Molecular Weight

237.20 g/mol

IUPAC Name

3-amino-5-(trifluoromethylsulfanyl)benzoic acid

InChI

InChI=1S/C8H6F3NO2S/c9-8(10,11)15-6-2-4(7(13)14)1-5(12)3-6/h1-3H,12H2,(H,13,14)

InChI Key

GOKGNUBXLIFRJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)SC(F)(F)F)C(=O)O

Origin of Product

United States

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